molecular formula C20H25N7O2 B6537421 N-cyclohexyl-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide CAS No. 1058256-25-9

N-cyclohexyl-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide

Cat. No.: B6537421
CAS No.: 1058256-25-9
M. Wt: 395.5 g/mol
InChI Key: XNFVZDBJWFDOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolopyridazine core fused with a furan substituent at position 3, a piperazine ring at position 6, and a cyclohexyl carboxamide group. The triazolopyridazine system is a heterocyclic scaffold known for its bioactivity in kinase inhibition and CNS targeting .

Properties

IUPAC Name

N-cyclohexyl-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O2/c28-20(21-15-5-2-1-3-6-15)26-12-10-25(11-13-26)18-9-8-17-22-23-19(27(17)24-18)16-7-4-14-29-16/h4,7-9,14-15H,1-3,5-6,10-13H2,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFVZDBJWFDOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5=CC=CO5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Variations

Triazolopyridazine Derivatives
  • N-(2-Fluorophenyl)-4-[3-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1-piperazinecarboxamide (): Key Difference: Replaces the cyclohexyl group with a 2-fluorophenyl carboxamide. However, the smaller aromatic ring may reduce steric bulk compared to cyclohexyl, altering solubility and metabolic pathways . Molecular Weight: 407.41 g/mol vs. ~449.5 g/mol (estimated for the target compound).
Benzoxazine and Pyridine Derivatives
  • 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (): Key Difference: Substitutes the triazolopyridazine core with a benzoxazine-pyridine hybrid. The benzoxazine ring may confer distinct hydrogen-bonding capabilities . Molecular Weight: 455.8 g/mol.

Substituent Effects on Piperazine-Carboxamide

Aryl vs. Cycloalkyl Carboxamide
  • N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (): Key Difference: Uses a 4-chlorophenyl carboxamide and an ethyl-piperazine group. The ethyl group on piperazine may reduce conformational flexibility compared to the unsubstituted piperazine in the target compound .
Heterocyclic Extensions
  • Compound 28 (): 4-(3-(3-Oxo-benzooxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide Key Difference: Incorporates a benzooxazinone-propanoyl extension. Impact: The carbonyl group and benzooxazine system enable additional hydrogen bonding, possibly increasing affinity for serine/threonine kinases. The pyridinyl carboxamide may improve solubility via nitrogen lone-pair interactions .

Structure-Activity Relationship (SAR) Insights

Triazolopyridazine Core : Critical for kinase inhibition; modifications here (e.g., benzoxazine in ) shift target selectivity.

Carboxamide Substituent :

  • Aryl Groups (e.g., fluorophenyl): Enhance binding via halogen bonds but may increase CYP450-mediated metabolism.
  • Cycloalkyl Groups : Improve membrane permeability but reduce solubility.

Piperazine Conformation : Chair conformation () is common; substituents like ethyl or acyl groups () may restrict flexibility, affecting binding kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.